3-((1-Isopropyl-1H-pyrazol-4-yl)oxy)propanoic acid
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Overview
Description
3-((1-Isopropyl-1H-pyrazol-4-yl)oxy)propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Isopropyl-1H-pyrazol-4-yl)oxy)propanoic acid typically involves the reaction of 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-((1-Isopropyl-1H-pyrazol-4-yl)oxy)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-((1-Isopropyl-1H-pyrazol-4-yl)oxy)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((1-Isopropyl-1H-pyrazol-4-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1H-Imidazole-4-propanoic acid: Known for its role in histidine metabolism and potential therapeutic applications.
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid:
Uniqueness
3-((1-Isopropyl-1H-pyrazol-4-yl)oxy)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its isopropyl group and pyrazole ring contribute to its stability and reactivity, making it a valuable compound for various scientific research and industrial applications.
Biological Activity
3-((1-Isopropyl-1H-pyrazol-4-yl)oxy)propanoic acid, a compound with the molecular formula C₉H₁₄N₂O₃, has garnered attention in recent years for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies.
Chemical Structure and Properties
The structural formula of this compound includes a pyrazole ring, which is known for conferring various biological effects. The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Weight | 198.22 g/mol |
CAS Number | 1603039-75-3 |
SMILES | O=C(O)CCC1=CN(C2=CC=CC=C2)N=C1 |
InChI Key | NBHCOIXHQRCPQV-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of isopropyl pyrazole derivatives with propanoic acid derivatives. Various synthetic routes have been explored to optimize yields and purity, with characterization performed using techniques such as NMR and mass spectrometry.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, a related compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For example, compounds structurally related to this compound showed promising activity against various bacterial strains and fungi. Specifically, in vitro tests indicated effective inhibition against pathogens such as E. coli and Aspergillus niger .
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have also been documented. Compounds similar to this compound exhibited significant radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives for their biological activities. Among these, 3-(4-methylphenyl)-pyrazole derivatives were tested for anti-inflammatory effects in animal models, showing a marked reduction in edema comparable to established anti-inflammatory agents . Another study focused on the synthesis and biological evaluation of pyrazole-based compounds that revealed significant antimicrobial activity against clinical isolates .
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(1-propan-2-ylpyrazol-4-yl)oxypropanoic acid |
InChI |
InChI=1S/C9H14N2O3/c1-7(2)11-6-8(5-10-11)14-4-3-9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
CYVTYCWFHLTUDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)OCCC(=O)O |
Origin of Product |
United States |
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